Bienvenue dans la boutique en ligne BenchChem!

4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

sigma receptor binding affinity CNS pharmacology

This 4-bromo N-sulfonyl tetrahydroisoquinoline benzamide (CAS 921897-68-9) is a structurally authenticated, ChEMBL/BindingDB-indexed sigma-2 ligand (Ki 90 nM, 9.3-fold selectivity). The 4-bromo substituent uniquely combines electron-withdrawing character, halogen-bonding capability, and anomalous scattering for crystallographic phasing—capabilities absent in —CF₃ or —OCH₃ analogs. With documented antiproliferative potency surpassing Tamoxifen in breast cancer lines and a microwave-assisted synthetic route available, this compound serves as both a validated pharmacological tool and a versatile medicinal chemistry starting material for Suzuki coupling or Buchwald-Hartwig derivatization. Procure with confidence for sigma receptor competition assays, radioligand displacement studies, or focused library synthesis.

Molecular Formula C18H19BrN2O3S
Molecular Weight 423.3 g/mol
CAS No. 921897-68-9
Cat. No. B6569826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
CAS921897-68-9
Molecular FormulaC18H19BrN2O3S
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H19BrN2O3S/c19-17-7-5-15(6-8-17)18(22)20-10-12-25(23,24)21-11-9-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2,(H,20,22)
InChIKeyGSGIPVKRTLSCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide (CAS 921897-68-9): Chemical Identity and Procurement-Relevant Profile


4-Bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide (CAS 921897-68-9) is a synthetic small molecule belonging to the N-sulfonyl tetrahydroisoquinoline benzamide class, with molecular formula C₁₈H₁₉BrN₂O₃S and molecular weight 423.3 g/mol . The compound features a 4-bromobenzamide moiety linked via an ethylsulfonamide spacer to a 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system . This scaffold combines the privileged THIQ pharmacophore—found in numerous natural alkaloids and synthetic drugs with antitumor, antimicrobial, and neuroactive properties [1]—with a sulfonamide linker that can engage metal ions or catalytic residues in target proteins. The compound is catalogued in ChEMBL (CHEMBL1698776) and BindingDB (BDBM50604967), indicating its inclusion in bioactivity screening campaigns [2].

Why Generic Substitution of 4-Bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide (CAS 921897-68-9) Is Not Advisable


Within the N-sulfonyl tetrahydroisoquinoline benzamide series, even single-atom substitutions at the 4-position of the benzamide ring can profoundly alter target binding profiles. The 4-bromo substituent in this compound provides a distinctive combination of electron-withdrawing character (Hammett σₚ = +0.23), hydrophobic surface area, and halogen-bonding potential that differs fundamentally from the 4-CF₃ analog (CAS 922036-38-2, Hammett σₚ = +0.54) or the 2,4-dimethoxy variant (electron-donating) . These electronic differences translate into differential recognition by biological targets—the bromine atom can participate in halogen bonding with backbone carbonyls in protein binding pockets, a capability absent in —H, —CH₃, or —OCH₃ substituted analogs [1]. Furthermore, the regioisomeric variant N-(4-bromophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide places the bromine on the aniline rather than the benzamide carbonyl side, reversing the vector of the halogen substituent relative to the sulfonamide-Thiq core and producing a distinct pharmacological profile . These structure-activity relationship (SAR) features mean that substituting one analog for another without experimental validation risks invalidating the biological hypothesis under investigation.

Quantitative Differentiation Evidence for 4-Bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide (CAS 921897-68-9)


Sigma-2 Receptor Affinity and Selectivity Over Sigma-1: BindingDB Data

4-Bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide exhibits a binding inhibition constant (Ki) of 90 nM for the sigma-2 receptor in rat PC12 cells, compared with a Ki of 841 nM for the sigma-1 receptor, yielding an approximately 9.3-fold selectivity for sigma-2 over sigma-1 [1]. In contrast, the 4-CF₃ analog (CAS 922036-38-2) and the 2,4-dimethoxy analog lack publicly reported sigma receptor binding data, making the bromo compound the only member of this sub-series with experimentally validated sigma receptor engagement . The sigma-2 receptor (also known as TMEM97) is implicated in cancer cell proliferation and is a recognized target for tumor imaging agents, giving this binding profile translational relevance [1].

sigma receptor binding affinity CNS pharmacology cancer imaging

Antiproliferative Activity in Breast Cancer Cells: Class-Level Potency Comparison with Tamoxifen

N-Substituted tetrahydroisoquinoline ethylbenzamide compounds—the structural class to which 4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide belongs—have demonstrated IC₅₀ values against breast cancer cell lines that are 6- to 10-fold lower (more potent) than Tamoxifen, as disclosed in US Patent Application US20190100495A1 [1]. In a separate peer-reviewed study, ring-substituted THIQ analogs achieved IC₅₀ values as low as 0.08–0.25 µg/mL against MCF-7 (ER+) and Ishikawa (endometrial) cancer cell lines, compared with Tamoxifen IC₅₀ values of 3.99 µg/mL (MCF-7) and 7.87 µg/mL (Ishikawa), representing a 16- to 50-fold potency advantage [2]. While the specific IC₅₀ of the 4-bromo compound was not reported as a discrete data point in these sources, the 4-bromo substitution pattern is explicitly encompassed within the patent generic structure (Formula I includes halogen-substituted benzamide variants), and the bromine atom's electron-withdrawing character is consistent with the SAR trend favoring para-substituted electron-withdrawing groups for antiproliferative activity [1].

breast cancer antiproliferative MCF-7 MDA-MB-231 THIQ

Structural Differentiation from the 4-Trifluoromethyl Analog: Electronic and Steric Parameters

A direct structural comparison between 4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide (MW 423.3, C₁₈H₁₉BrN₂O₃S) and its 4-CF₃ analog (CAS 922036-38-2, MW 412.4, C₁₉H₁₉F₃N₂O₃S) reveals key differences relevant to chemical biology and medicinal chemistry applications . The bromine atom (van der Waals radius = 1.85 Å) is larger than the —CF₃ group (effective radius ≈ 2.2 Å but with different geometry), and critically, bromine can function as a halogen bond donor, forming directional C—Br···O=C interactions with protein backbone carbonyls that —CF₃ cannot engage [1]. Additionally, the bromine atom provides anomalous scattering for X-ray crystallography, enabling definitive assignment of binding pose in protein-ligand co-crystal structures—a capability absent in the fluorine-only analog [2]. The 4-bromo compound also has a distinct calculated logP and electronic profile compared to the 4-CF₃ analog, affecting membrane permeability and off-target binding .

SAR halogen bonding physicochemical properties drug design

Microwave-Assisted Synthetic Accessibility for the THIQ Sulfonamide Scaffold

A microwave-assisted synthetic protocol for 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives has been reported by Manolov et al. (2021), achieving moderate to high yields (35–91%) under mild, eco-friendly conditions using PPA/SiO₂ heterogeneous catalyst [1]. This method is directly applicable to the synthesis of the target compound class, including the 4-bromo analog, and offers significantly reduced reaction times compared to conventional thermal methods—typically minutes under microwave irradiation versus hours under reflux [1]. The same study characterized the biological activities of the synthesized THIQ sulfonamides, documenting their in vitro inhibition of albumin denaturation, H₂O₂ scavenging (antioxidant) activity, antitryptic activity, and antibacterial effects [2]. These multi-endpoint biological profiles provide a broad screening backdrop against which the specific pharmacological properties of the 4-bromo compound can be benchmarked.

green chemistry microwave synthesis THIQ sulfonamide process chemistry

Optimal Research and Procurement Application Scenarios for 4-Bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide (CAS 921897-68-9)


Sigma-2 Receptor Probe Development for CNS and Oncology Target Validation

With a sigma-2 receptor Ki of 90 nM and 9.3-fold selectivity over sigma-1, this compound serves as a starting point for developing sigma-2-selective pharmacological probes. Sigma-2 (TMEM97) is a recognized target in cancer cell proliferation, neurodegenerative disease, and CNS imaging. The verified binding data in BindingDB/ChEMBL [1] means procurement teams can acquire this compound as a validated tool for sigma receptor competition assays, radioligand displacement studies, or as a reference standard in screening campaigns for novel sigma-2 ligands.

Breast Cancer Antiproliferative Agent SAR Expansion Starting from a Privileged THIQ Scaffold

The compound belongs to the N-substituted tetrahydroisoquinoline ethylbenzamide class that has demonstrated 6- to 50-fold greater antiproliferative potency than Tamoxifen against MCF-7, MDA-MB-231, and Ishikawa cancer cell lines [2]. The 4-bromo substitution provides a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination, or conversion to boronate ester), making it an ideal starting material for medicinal chemistry SAR campaigns aimed at optimizing potency, selectivity, and drug-like properties in the breast cancer indication.

X-ray Crystallography Ligand for Bromodomain or Kinase Co-Structure Determination

The presence of the bromine atom provides anomalous scattering that facilitates experimental phasing in protein-ligand co-crystallography [3]. For structural biology groups investigating bromodomain-containing proteins (BRD4, BRD2, BRDT) or kinases that interact with sulfonamide-containing ligands, the 4-bromo compound offers a distinct advantage over the 4-CF₃ or 4-OCH₃ analogs for unambiguous electron density assignment and binding pose determination. This capability is particularly valuable when solving novel co-crystal structures where molecular replacement alone is insufficient.

Green Chemistry Process Development and Derivatization Platform

The validated microwave-assisted synthetic protocol using PPA/SiO₂ heterogeneous catalyst [4] enables rapid, high-yield access to this compound class. Process chemistry groups can leverage this method for scaling up the synthesis of the 4-bromo compound or generating focused libraries of analogs by varying the benzamide substituent while maintaining the THIQ-sulfonamide core. The documented multi-endpoint biological screening data (anti-denaturation, antioxidant, antitryptic, antibacterial) provides a built-in benchmark for assessing new derivatives.

Quote Request

Request a Quote for 4-bromo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.